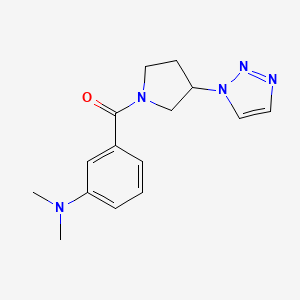

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone, also known as TAPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TAPM is a member of the family of compounds known as pyrrolidinyl triazoles, which have been shown to have a wide range of biological activities. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Chemical compounds similar to "(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone" have been extensively studied for their synthesis and structural characterization. For instance, Guerriero et al. (2011) explored the synthesis and characterization of Iridium(I) complexes involving derivatives of 1,3,5-triaza-7-phosphaadamantane, showcasing the potential of these complexes in catalytic hydrogenation reactions (Guerriero et al., 2011). Similarly, the structural analysis of related compounds has provided insight into the molecular configurations that could influence their reactivity and interaction with biological targets, as demonstrated by Cao et al. (2010) through X-ray diffraction techniques (Cao et al., 2010).

Catalytic Applications and Organic Synthesis

The structural motifs present in these compounds lend themselves to various catalytic and synthetic applications. The work by Oliveira Udry et al. (2014) on the stereospecific synthesis of pyrrolidines showcases the utility of similar molecular frameworks in generating compounds with specific stereochemistry, critical for pharmaceutical applications (Oliveira Udry et al., 2014). Moreover, the potential for these compounds to act as intermediates in the synthesis of complex molecules is highlighted by their incorporation into organotin(IV) complexes for antimicrobial activity studies, as investigated by Singh et al. (2016) (Singh et al., 2016).

Biological Activity

Beyond their role in synthesis, these compounds exhibit promising biological activities. Jilloju et al. (2021) synthesized derivatives showing antiviral and antitumoral activity, indicating the potential of these molecules in therapeutic applications (Jilloju et al., 2021). Their study underlines the importance of structural variations on biological properties, paving the way for the design of new drugs.

Wirkmechanismus

Target of Action

Compounds containing the 1,2,3-triazole moiety are known to interact with a variety of biological targets .

Mode of Action

It is known that the 1,2,3-triazole ring is a versatile pharmacophore in medicinal chemistry, and its nitrogen atoms actively contribute to binding to the active site of enzymes . The triazole nitrogen and the dioxyaryl substituted aryl group can form H-bonding and hydrophobic interactions .

Biochemical Pathways

Compounds containing the 1,2,3-triazole moiety have been found to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Compounds containing the 1,2,3-triazole moiety are generally considered to be stable and highly soluble in water and other polar solvents, which could potentially influence their bioavailability .

Result of Action

Compounds containing the 1,2,3-triazole moiety have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It is known that the stability and activity of compounds containing the 1,2,3-triazole moiety can be influenced by factors such as temperature, ph, and the presence of other substances .

Eigenschaften

IUPAC Name |

[3-(dimethylamino)phenyl]-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-18(2)13-5-3-4-12(10-13)15(21)19-8-6-14(11-19)20-9-7-16-17-20/h3-5,7,9-10,14H,6,8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQDKCMRTRQPDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~6~-benzyl-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2970859.png)

![Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate](/img/structure/B2970861.png)

![2-(naphthalen-1-yl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2970862.png)

![methyl 2-(3,9-dimethyl-6,8-dioxo-7-pentyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2970864.png)

![6-(2-Methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2970868.png)

![[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl]methanamine;hydrochloride](/img/structure/B2970872.png)

![2-(4-Chlorophenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-8-yl phenyl sulfone](/img/structure/B2970875.png)

![6-Methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2970882.png)